3,3-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a partially hydrogenated quinoline ring system. The presence of two methyl groups at the 3-position distinguishes this compound from other tetrahydroquinolines. It is a colorless liquid with significant applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Catalytic hydrogenation of quinoline derivatives is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of selenium dioxide can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the electrophile used.
Scientific Research Applications
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and as a model compound for studying biological oxidation-reduction reactions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. For instance, it has been identified as an inhibitor of AMP deaminase 2 (AMPD2), an enzyme involved in energy homeostasis and immuno-oncology. The compound induces allosteric modulation, causing a conformational change in the enzyme that prevents AMP from binding .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the methyl groups at the 3-position.
Quinoline: The fully aromatic counterpart of tetrahydroquinoline.
Decahydroquinoline: The fully hydrogenated derivative of quinoline.
Uniqueness: 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and make it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)12-8-11/h3-6,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAFCCXNRALND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550820 | |
Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112565-69-2 | |
Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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